Remacemide

描述

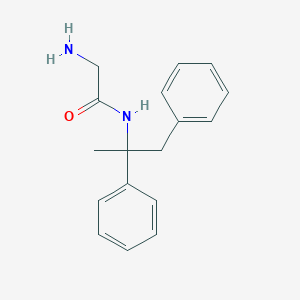

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-amino-N-(1,2-diphenylpropan-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O/c1-17(19-16(20)13-18,15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2-11H,12-13,18H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSGASDXSLKIKOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)(C2=CC=CC=C2)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048250, DTXSID601030460 | |

| Record name | Remacemide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-2-Amino-N-(1-methyl-1,2-diphenylethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601030460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128298-28-2, 118754-12-4, 118754-14-6 | |

| Record name | Remacemide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128298-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Remacemide, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118754124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Remacemide, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118754146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Remacemide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128298282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Remacemide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06458 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Remacemide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-2-Amino-N-(1-methyl-1,2-diphenylethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601030460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | REMACEMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EH6763C1IC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | REMACEMIDE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y65K7HQ8FU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | REMACEMIDE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVE7VVM49X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Remacemide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Remacemide, a compound initially investigated for epilepsy and neurodegenerative disorders, exhibits a dual mechanism of action primarily targeting excitotoxicity and neuronal hyperexcitability. This technical guide delineates the core pharmacological activities of this compound and its principal active metabolite, desglycinyl-remacemide (FPL 12495). It functions as a low-affinity, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor and as a blocker of voltage-gated sodium channels. A significant aspect of its in vivo activity is attributable to its metabolic conversion to the more potent desglycinyl metabolite. This document provides a comprehensive overview of its molecular interactions, supported by quantitative data, detailed experimental methodologies, and visual representations of its signaling and metabolic pathways.

Core Mechanisms of Action

This compound's therapeutic potential stems from its modulation of two key players in neuronal signaling: NMDA receptors and voltage-gated sodium channels.

NMDA Receptor Antagonism

This compound acts as an uncompetitive antagonist at the NMDA receptor, binding to the ion channel pore.[1] This action is considered low-affinity.[2][3] However, the in vivo NMDA receptor antagonist effect of this compound is largely mediated by its active desglycinyl metabolite, FPL 12495.[2][4] This metabolite is substantially more potent in its interaction with the NMDA receptor channel. The antagonism is non-competitive, meaning it does not compete with the agonist glutamate for its binding site. This mechanism is crucial for its neuroprotective effects, as excessive activation of NMDA receptors is a key factor in excitotoxic neuronal damage observed in conditions like ischemia and epilepsy.

Voltage-Gated Sodium Channel Blockade

In addition to its effects on the NMDA receptor, both this compound and its desglycinyl metabolite block voltage-dependent neuronal sodium channels. This action contributes to its anticonvulsant properties by inhibiting sustained repetitive firing of neurons, a hallmark of seizure activity. The blockade of sodium channels helps to stabilize neuronal membranes and reduce excessive electrical activity in the brain.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound and its active metabolite, desglycinyl-remacemide (FPL 12495), at their primary targets.

Table 1: NMDA Receptor Antagonist Activity

| Compound | Assay | Parameter | Value | Reference |

| This compound | [3H]MK-801 Binding | IC50 | 68 µM | |

| This compound | NMDA-induced Currents | IC50 | 76 µM | |

| Desglycinyl-remacemide (FPL 12495) | NMDA-induced Depolarizations | IC50 | 43 µM | |

| Desglycinyl-remacemide (FPL 12495) | Spontaneous Depolarizations | IC50 | 102 µM | |

| Desglycinyl-remacemide (FPL 12495) | [3H]MK-801 Binding | Potency vs. This compound | ~150-fold higher |

Table 2: Sodium Channel Blocking Activity

| Compound | Preparation | Parameter | Value | Reference |

| This compound | Rat Cortical Synaptosomes | IC50 | 160.6 µM |

Signaling and Metabolic Pathways

Signaling Pathway of this compound's Dual Action

Metabolic Pathway of this compound

Detailed Experimental Protocols

[3H]MK-801 Radioligand Binding Assay for NMDA Receptor Occupancy

This assay is used to determine the binding affinity of this compound and its metabolites to the ion channel of the NMDA receptor complex.

-

Tissue Preparation:

-

Rat cerebral cortices are homogenized in ice-cold 5 mM Tris-HCl buffer (pH 7.4).

-

The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C.

-

The supernatant is collected and centrifuged at 40,000 x g for 20 minutes at 4°C.

-

The resulting pellet containing the crude membrane fraction is washed three times by resuspension in fresh buffer and centrifugation.

-

The final pellet is resuspended in the assay buffer.

-

-

Binding Assay:

-

Aliquots of the membrane preparation are incubated with a fixed concentration of [3H]MK-801 (e.g., 5 nM).

-

Increasing concentrations of the test compound (this compound or its metabolites) are added to compete for the binding site.

-

The incubation is carried out for 180 minutes at 25°C in the presence of glutamate and glycine to ensure the NMDA receptor is in an activated state.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled MK-801 (e.g., 10 µM).

-

The reaction is terminated by rapid filtration through glass fiber filters.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

The IC50 value is calculated from the competition binding curves.

-

Whole-Cell Voltage-Clamp Electrophysiology for Sodium Channel Blockade

This technique allows for the direct measurement of the effect of this compound on voltage-gated sodium currents in isolated neurons.

-

Cell Preparation:

-

Primary cortical neurons are cultured from rat embryos.

-

Neurons are maintained in culture for a period that allows for the development of mature sodium channels.

-

-

Electrophysiological Recording:

-

A glass micropipette with a fine tip is filled with an intracellular solution and brought into contact with a neuron.

-

A high-resistance "giga-seal" is formed between the pipette and the cell membrane.

-

The membrane patch under the pipette is ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential.

-

The neuron is held at a negative holding potential (e.g., -80 mV) using a voltage-clamp amplifier.

-

A series of depolarizing voltage steps are applied to elicit sodium currents.

-

The resulting currents are recorded before and after the application of this compound or its metabolites to the extracellular solution.

-

The reduction in the peak sodium current at various concentrations of the compound is used to determine the IC50 value.

-

Experimental Workflow for In Vivo Neuroprotection Studies

Conclusion

This compound's mechanism of action is characterized by a dual engagement of NMDA receptors and voltage-gated sodium channels. A critical aspect of its pharmacology is its biotransformation to the more potent desglycinyl metabolite, FPL 12495, which is a significantly more effective NMDA receptor antagonist. This combined action on two key targets of neuronal excitability underlies its potential therapeutic effects in epilepsy and neurodegenerative conditions. The provided quantitative data, detailed experimental protocols, and pathway diagrams offer a comprehensive technical foundation for further research and development in this area.

References

- 1. Neuroprotective effect of this compound hydrochloride in a perforant pathway stimulation model of status epilepticus in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: current status and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effect of the desglycinyl metabolite of this compound on cortical wedges prepared from DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The desglycinyl metabolite of this compound hydrochloride is neuroprotective in cultured rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Remacemide: A Technical Guide to its Function as a Low-Affinity NMDA Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Remacemide is an investigational anticonvulsant and neuroprotective agent characterized by a dual mechanism of action: low-affinity, non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor and blockade of voltage-gated sodium channels.[1][2] A key feature of this compound's pharmacological profile is its conversion to a more potent, active desglycinated metabolite, AR-R 12495AR (also known as FPL 12495), which is responsible for a significant portion of its clinical effects.[2][3] This low-affinity, use-dependent interaction with the NMDA receptor ion channel is thought to confer a favorable safety profile, avoiding the psychotomimetic and neurotoxic effects associated with high-affinity NMDA antagonists.[3] This technical guide provides a comprehensive overview of the core pharmacology of this compound, focusing on its role as a low-affinity NMDA antagonist. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Core Mechanism of Action

This compound and its principal active metabolite, AR-R 12495AR, function as uncompetitive, open-channel blockers of the NMDA receptor. This means they bind to a site within the ion channel of the receptor, accessible only when the receptor is activated by the binding of both glutamate and a co-agonist (glycine or D-serine). By physically occluding the channel, they prevent the influx of Ca²⁺ and Na⁺ ions, thereby dampening excessive neuronal excitation.

The "low-affinity" nature of this binding is crucial. This compound and its metabolite exhibit rapid blocking and unblocking kinetics. This use-dependent characteristic means the block is more pronounced during periods of high-frequency neuronal firing, as seen in pathological conditions like epilepsy and excitotoxicity, while having minimal impact on normal synaptic transmission. This contrasts with high-affinity antagonists which can block channels for extended periods, disrupting normal physiological processes.

In addition to its NMDA receptor activity, this compound and its metabolite also block voltage-gated sodium channels, a mechanism shared with other established antiepileptic drugs. This dual action may contribute to its broad anticonvulsant profile.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its active metabolite, AR-R 12495AR.

Table 1: In Vitro Binding Affinity and Potency

| Compound | Target | Assay | Value | Reference |

| This compound | NMDA Receptor | [3H]MK-801 Displacement | IC50: ~157 µM | |

| AR-R 12495AR | NMDA Receptor | [3H]MK-801 Displacement | IC50: ~60 µM | |

| This compound | Voltage-Gated Na+ Channels | Sustained Repetitive Firing | IC50: 253 µM | |

| AR-R 12495AR | Voltage-Gated Na+ Channels | Sustained Repetitive Firing | IC50: 142 µM |

Note: The metabolite AR-R 12495AR is approximately 150-fold more potent than this compound in displacing [3H]MK-801 binding from cerebral cortical membranes.

Table 2: Clinical Efficacy in Refractory Epilepsy (Add-on Therapy)

| Daily Dose | Responder Rate* | Placebo Responder Rate | p-value | Reference |

| 800 mg/day (B.I.D.) | 30% | 15% | 0.049 | |

| 1200 mg/day (Q.I.D.) | 23% | 7% | 0.016 | |

| 600 mg/day (Q.I.D.) | 33% reduction in seizure frequency | - | 0.041 |

*Responder rate is defined as a ≥50% reduction in seizure frequency from baseline.

Table 3: Pharmacokinetic Parameters in Humans

| Parameter | This compound | AR-R 12495AR (Metabolite) | Conditions | Reference |

| Half-life (t½) | ~3.3 - 3.6 hours | ~9.6 hours | In healthy males without enzyme inducers. | |

| Protein Binding | Moderate | Moderate | - | |

| Metabolism | Hepatic (CYP450) | - | Metabolized to the active desglycinyl form. | |

| Pharmacokinetics | Linear | Linear | - |

Experimental Protocols

Radioligand Binding Assay for NMDA Receptor Occupancy

This protocol describes a method to determine the binding affinity of this compound and its metabolites for the NMDA receptor ion channel site using competitive displacement of a radiolabeled ligand like [³H]MK-801.

Materials:

-

Rat cerebral cortical membranes (prepared from homogenized forebrains)

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4

-

Radioligand: [³H]MK-801 (specific activity 15-30 Ci/mmol)

-

Unlabeled Ligand for Non-specific Binding: MK-801 (10 µM)

-

Test Compounds: this compound, AR-R 12495AR at various concentrations

-

96-well filter plates (e.g., GF/B glass fiber)

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation: Homogenize rat forebrains in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times and resuspend in fresh buffer. Determine protein concentration using a standard assay (e.g., BCA).

-

Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:

-

Total Binding: 150 µL membrane preparation, 50 µL buffer, 50 µL [³H]MK-801.

-

Non-specific Binding: 150 µL membrane preparation, 50 µL unlabeled MK-801, 50 µL [³H]MK-801.

-

Competition Binding: 150 µL membrane preparation, 50 µL test compound (at various concentrations), 50 µL [³H]MK-801.

-

-

Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.

-

Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology for NMDA Current Inhibition

This protocol outlines a method to measure the inhibitory effect of this compound on NMDA receptor-mediated currents in cultured neurons or brain slices.

Materials:

-

Cultured hippocampal neurons or acute brain slices

-

Artificial cerebrospinal fluid (aCSF)

-

Internal pipette solution (K-gluconate based)

-

NMDA and glycine (co-agonist)

-

Tetrodotoxin (TTX) to block voltage-gated sodium channels

-

Bicuculline or picrotoxin to block GABA-A receptors

-

Patch-clamp amplifier, micromanipulator, and data acquisition system

Procedure:

-

Preparation: Prepare cultured neurons or brain slices and place them in the recording chamber, continuously perfused with aCSF.

-

Pipette Preparation: Pull glass micropipettes and fill them with the internal solution.

-

Whole-Cell Configuration: Under visual guidance, approach a neuron with the micropipette and form a high-resistance (GΩ) seal. Rupture the cell membrane to achieve the whole-cell configuration.

-

Current Recording: Clamp the neuron at a holding potential of -60 mV.

-

NMDA Current Elicitation: Apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to the bath to evoke an inward current.

-

Drug Application: After establishing a stable baseline NMDA current, co-apply this compound or its metabolite at various concentrations with the NMDA/glycine solution.

-

Data Acquisition: Record the current before, during, and after drug application.

-

Data Analysis: Measure the peak and steady-state amplitude of the NMDA-evoked current in the absence and presence of the test compound. Calculate the percentage of inhibition for each concentration and plot a dose-response curve to determine the IC50.

Visualizations

NMDA Receptor Signaling Pathway and Point of this compound Intervention

Caption: NMDA receptor activation and downstream signaling with this compound's point of intervention.

Experimental Workflow for Determining Use-Dependent Blockade

Caption: Workflow for assessing the use-dependent blockade of NMDA receptors by this compound.

Conclusion

This compound represents a pharmacological approach that targets pathological neuronal overactivity while potentially sparing normal function. Its identity as a low-affinity, uncompetitive NMDA receptor antagonist, coupled with the activity of its more potent metabolite, provides a mechanism for use-dependent channel blockade. This profile is distinct from high-affinity NMDA antagonists and likely contributes to its improved tolerability in clinical studies. The dual action on both NMDA receptors and voltage-gated sodium channels may offer a broader spectrum of anticonvulsant and neuroprotective effects. Further research into the subunit selectivity and the precise kinetics of channel blockade will continue to illuminate the therapeutic potential of this compound.

References

The Role of Remacemide in Sodium Channel Blocking: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remacemide, a compound initially developed as an anticonvulsant, exhibits a dual mechanism of action, functioning as a low-affinity, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist and interacting with voltage-gated sodium channels.[1] Its primary active metabolite, desglycinyl this compound (also known as FPL 12495AA), is notably more potent in its pharmacological activity.[2][3] This technical guide provides an in-depth exploration of the role of this compound and its metabolite in sodium channel blocking, consolidating available quantitative data, detailing relevant experimental protocols, and visualizing key pathways and workflows. While extensive clinical and preclinical studies have evaluated this compound's efficacy in conditions like epilepsy, detailed characterization of its state-dependent interaction with sodium channels is less documented in publicly available literature.[1] This guide, therefore, also serves as a blueprint for the types of experimental investigations required for a comprehensive understanding of its sodium channel blocking properties.

Data Presentation: Quantitative Effects on Ion Channels

The available quantitative data on the inhibitory effects of this compound and its primary metabolite are summarized below. For context, comparative data for other known sodium channel blockers are also included.

| Compound | Target/Assay | IC50 | Species/Preparation | Reference |

| This compound | Voltage-gated Na+ channels | 160.6 µM | Rat cortical synaptosomes | |

| Desglycinyl this compound | Spontaneous depolarizations | 102 µM | DBA/2 mouse cortical wedges | [2] |

| Desglycinyl this compound | NMDA-induced depolarizations | 43 µM | DBA/2 mouse cortical wedges | |

| Lidocaine (Tonic Block) | Neuronal Sodium Currents | ~2 mM | Amphibian nerve fibers | |

| CNV1014802 (Resting) | Nav1.7 channels | 71.66 µM | CHO cells | |

| CNV1014802 (Half-inactivated) | Nav1.7 channels | 1.77 µM | CHO cells |

Core Mechanism: Interaction with Voltage-Gated Sodium Channels

Voltage-gated sodium channels are integral membrane proteins that cycle through three primary conformational states: resting (closed), open, and inactivated. This gating process is fundamental to the generation and propagation of action potentials in excitable cells.

Many anticonvulsant drugs that target sodium channels exhibit a state-dependent binding affinity, preferentially interacting with the open and/or inactivated states of the channel. This leads to a use-dependent or phasic block, where the inhibitory effect is more pronounced at higher firing frequencies, a characteristic of seizure activity. While direct quantitative evidence for this compound's state-dependent binding is limited, its ability to block sustained repetitive firing strongly suggests such a mechanism.

Experimental Protocols

A thorough characterization of a sodium channel blocker like this compound requires detailed electrophysiological studies, primarily using the patch-clamp technique. The following protocols describe standard methods to determine the key parameters of sodium channel inhibition.

Whole-Cell Voltage-Clamp Recordings

This technique allows for the measurement of ionic currents across the entire cell membrane while controlling the membrane potential.

Cell Preparation:

-

HEK-293 cells stably expressing a specific human sodium channel subtype (e.g., NaV1.2) are cultured under standard conditions (37°C, 5% CO2).

-

Cells are passaged regularly and plated onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose; pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 120 CsF, 10 CsCl, 10 NaCl, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with CsOH.

Recording Procedure:

-

A coverslip with cells is placed in the recording chamber and perfused with the external solution.

-

A borosilicate glass micropipette with a resistance of 2-5 MΩ is filled with the internal solution and mounted on the patch-clamp amplifier headstage.

-

Under microscopic guidance, the pipette is brought into contact with a single cell, and a high-resistance (GΩ) seal is formed.

-

The cell membrane under the pipette is ruptured by gentle suction to achieve the whole-cell configuration.

-

The cell is voltage-clamped at a holding potential where most channels are in the resting state (e.g., -120 mV).

Determining State-Dependent Inhibition (IC50)

a. Tonic (Resting State) Block:

-

From a holding potential of -120 mV, apply a brief depolarizing pulse (e.g., to 0 mV for 20 ms) at a low frequency (e.g., 0.1 Hz) to elicit sodium currents.

-

Record the peak current in the absence (control) and presence of various concentrations of this compound.

-

The fractional block at each concentration is calculated, and the data are fitted to the Hill equation to determine the IC50 for the resting state.

b. Inactivated State Block:

-

To determine the affinity for the inactivated state, a pre-pulse protocol is used. From a holding potential of -120 mV, a long conditioning pre-pulse (e.g., 500 ms to -50 mV, a voltage at which a significant fraction of channels are inactivated) is applied.

-

This is followed by a brief hyperpolarizing step to remove fast inactivation from unbound channels before a test pulse to 0 mV.

-

The fractional block of the peak current during the test pulse is measured at different drug concentrations to determine the IC50 for the inactivated state.

c. Use-Dependent (Phasic) Block:

-

From a holding potential of -100 mV, a train of depolarizing pulses (e.g., to 0 mV for 20 ms) is applied at a higher frequency (e.g., 5 or 10 Hz).

-

The peak current of each pulse in the train is measured in the absence and presence of the drug.

-

Use-dependent block is observed as a progressive decrease in the peak current amplitude during the pulse train in the presence of the drug.

Measuring Recovery from Inactivation

-

A two-pulse protocol is employed. A long depolarizing conditioning pulse (e.g., 100 ms to 0 mV) is used to inactivate the channels.

-

This is followed by a variable recovery interval at a hyperpolarized potential (e.g., -120 mV).

-

A second test pulse to 0 mV is then applied, and the peak current is measured.

-

The time course of the recovery of the peak current of the second pulse relative to the first provides the time constant of recovery from inactivation.

-

This protocol is repeated in the presence of this compound to determine its effect on the kinetics of recovery.

Signaling Pathway and Logical Relationships

The interaction of this compound with the voltage-gated sodium channel can be conceptualized through the modulated receptor hypothesis. This model posits that the drug has different affinities for the different conformational states of the channel. The binding of the drug to the channel stabilizes the inactivated state, thereby reducing the number of channels available to open upon subsequent depolarization.

Conclusion

This compound and its active metabolite, desglycinyl this compound, represent intriguing therapeutic compounds with a dual mechanism of action. While their NMDA receptor antagonism is well-characterized, their interaction with voltage-gated sodium channels contributes significantly to their anticonvulsant and neuroprotective effects. The available data suggest a use-dependent block, characteristic of many effective antiepileptic drugs that target sodium channels. However, a comprehensive quantitative understanding of this compound's state-dependent binding affinities and its effects on channel kinetics requires further detailed electrophysiological investigation. The protocols and conceptual frameworks presented in this guide provide a clear path for future research to fully elucidate the role of this compound in sodium channel modulation, which could pave the way for the development of more refined and targeted therapies for neurological disorders.

References

- 1. Slow recovery from inactivation regulates the availability of voltage-dependent Na+ channels in hippocampal granule cells, hilar neurons and basket cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular determinants of state-dependent block of voltage-gated sodium channels by pilsicainide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Tonic and phasic block of neuronal sodium currents by 5-hydroxyhexano- 2',6'-xylide, a neutral lidocaine homologue | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Synthesis of Remacemide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Remacemide hydrochloride is an antagonist of the N-methyl-D-aspartate (NMDA) receptor, with neuroprotective and anticonvulsant properties. This technical guide provides a detailed overview of a plausible synthetic pathway for this compound hydrochloride, (±)-2-amino-N-(1,2-diphenylethyl)-N-methylacetamide hydrochloride. The synthesis commences with the readily available starting material, diphenylacetonitrile, and proceeds through a multi-step sequence involving alkylation, reduction, N-methylation, acylation, and amination. This document outlines detailed experimental protocols for each key transformation, supported by quantitative data where available, and includes visual representations of the synthetic pathway and experimental workflows to aid in comprehension and practical application.

Introduction

This compound hydrochloride is a low-affinity, non-competitive NMDA receptor antagonist. Its mechanism of action and pharmacological profile have made it a subject of interest for the treatment of epilepsy and other neurological disorders. A robust and scalable synthetic route is crucial for its further investigation and potential clinical application. This guide delineates a logical and feasible multi-step synthesis of this compound hydrochloride, starting from diphenylacetonitrile.

Overall Synthesis Pathway

The proposed synthesis of this compound hydrochloride is a five-step process, beginning with the alkylation of diphenylacetonitrile to introduce the required carbon framework. Subsequent reduction of the nitrile functionality yields a primary amine, which is then N-methylated. The resulting secondary amine is acylated with 2-chloroacetyl chloride, and the synthesis culminates in the amination of the chloroacetamide intermediate, followed by the formation of the hydrochloride salt.

Caption: Proposed synthesis pathway for this compound hydrochloride.

Step 1: Synthesis of 2,2-Diphenyl-3-hydroxybutanenitrile

The synthesis begins with the alkylation of diphenylacetonitrile. The reaction with propylene oxide in the presence of a strong base like sodium hydride introduces a hydroxypropyl group at the alpha-position of the nitrile.

Experimental Protocol:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a dispersion of sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

-

Addition of Diphenylacetonitrile: Dissolve diphenylacetonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the sodium hydride suspension at 0 °C.

-

Alkylation: After the addition is complete, allow the mixture to stir at room temperature for 30 minutes. Subsequently, add propylene oxide (1.2 equivalents) dropwise at 0 °C.

-

Reaction Completion and Work-up: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents |

| Diphenylacetonitrile | 193.24 | x | 1.0 |

| Sodium Hydride (60% disp.) | 40.00 | 1.1x | 1.1 |

| Propylene Oxide | 58.08 | 1.2x | 1.2 |

Step 2: Synthesis of 3-Amino-1,1-diphenyl-2-butanol

The nitrile group of the synthesized hydroxynitrile is then reduced to a primary amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, suspend lithium aluminum hydride (2.0-4.0 equivalents) in anhydrous THF and cool to 0 °C.

-

Addition of Hydroxynitrile: Dissolve 2,2-diphenyl-3-hydroxybutanenitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.

-

Reaction Completion and Work-up: After the addition, allow the reaction to warm to room temperature and then heat to reflux for 2-6 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture to 0 °C and quench sequentially by the dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then water again.

-

Purification: Filter the resulting slurry through a pad of Celite® and wash the filter cake with THF. Concentrate the filtrate under reduced pressure to obtain the crude amino alcohol, which can be purified by crystallization or column chromatography.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents |

| 2,2-Diphenyl-3-hydroxybutanenitrile | 251.32 | y | 1.0 |

| Lithium Aluminum Hydride | 37.95 | 2.0-4.0y | 2.0-4.0 |

Step 3: Synthesis of 3-(Methylamino)-1,1-diphenyl-2-butanol

The primary amino alcohol is then N-methylated. This can be achieved through various methods, including reductive amination with formaldehyde and a reducing agent.

Experimental Protocol:

-

Reaction Setup: Dissolve the 3-amino-1,1-diphenyl-2-butanol (1.0 equivalent) in a suitable solvent such as methanol.

-

Formation of Imine: Add an aqueous solution of formaldehyde (1.1 equivalents) to the solution of the amine.

-

Reduction: After stirring for a short period, add a reducing agent such as sodium borohydride (1.5 equivalents) portion-wise at 0 °C.

-

Reaction Completion and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction by the addition of water and extract the product with an organic solvent.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude N-methylated amino alcohol can be purified by column chromatography.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents |

| 3-Amino-1,1-diphenyl-2-butanol | 255.35 | z | 1.0 |

| Formaldehyde (37% aq.) | 30.03 | 1.1z | 1.1 |

| Sodium Borohydride | 37.83 | 1.5z | 1.5 |

Step 4: Synthesis of 2-Chloro-N-(1,2-diphenylpropyl)-N-methylacetamide

The secondary amino alcohol is subsequently acylated with 2-chloroacetyl chloride in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol:

-

Reaction Setup: Dissolve 3-(methylamino)-1,1-diphenyl-2-butanol (1.0 equivalent) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 equivalents) in a dry, aprotic solvent like dichloromethane (DCM) or THF in a round-bottom flask under an inert atmosphere.

-

Acylation: Cool the solution to 0 °C and add 2-chloroacetyl chloride (1.1 equivalents) dropwise.

-

Reaction Completion and Work-up: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude chloroacetamide, which can be purified by column chromatography.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents |

| 3-(Methylamino)-1,1-diphenyl-2-butanol | 269.38 | a | 1.0 |

| 2-Chloroacetyl chloride | 112.94 | 1.1a | 1.1 |

| Triethylamine | 101.19 | 1.2a | 1.2 |

Step 5: Synthesis of this compound Hydrochloride

The final step involves the amination of the chloroacetamide intermediate with ammonia to introduce the terminal amino group, followed by the formation of the hydrochloride salt.

Experimental Protocol:

-

Amination: Dissolve the 2-chloro-N-(1,2-diphenylpropyl)-N-methylacetamide (1.0 equivalent) in a suitable solvent such as methanol saturated with ammonia or in a solution of ammonia in a sealed pressure vessel.

-

Reaction Completion: Heat the reaction mixture and stir for several hours until the starting material is consumed (monitored by TLC).

-

Isolation of Free Base: After cooling, concentrate the reaction mixture under reduced pressure. Dissolve the residue in an organic solvent and wash with water to remove excess ammonia and ammonium salts. Dry the organic layer and concentrate to obtain the crude this compound free base.

-

Salt Formation: Dissolve the crude free base in a suitable solvent like diethyl ether or ethyl acetate. Add a solution of hydrogen chloride in the same solvent or bubble dry HCl gas through the solution until precipitation is complete.

-

Purification: Collect the precipitate by filtration, wash with the solvent, and dry under vacuum to yield this compound hydrochloride as a solid.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents |

| 2-Chloro-N-(1,2-diphenylpropyl)-N-methylacetamide | 345.86 | b | 1.0 |

| Ammonia | 17.03 | Excess | Excess |

| Hydrogen Chloride | 36.46 | 1.0-1.1b | 1.0-1.1 |

Experimental Workflows

Caption: General experimental workflows for each step in the synthesis of this compound hydrochloride.

Conclusion

This technical guide outlines a comprehensive and plausible synthetic pathway for this compound hydrochloride, commencing from diphenylacetonitrile. The described methodologies for each step are based on well-established chemical transformations. While the presented protocols provide a strong foundation for the synthesis, optimization of reaction conditions, including solvent, temperature, and reaction time, may be necessary to achieve optimal yields and purity. This guide is intended to serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

A Technical Whitepaper on Remacemide and Its Active Desglycinyl Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Remacemide is a low-affinity, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that also modulates voltage-gated sodium channels. A significant portion of its pharmacological activity, particularly its neuroprotective and anticonvulsant effects, is attributed to its principal active metabolite, desglycinyl-remacemide. This metabolite exhibits a substantially higher affinity for the NMDA receptor ion channel. This technical guide provides a comprehensive examination of the core pharmacology of this compound and its desglycinyl metabolite, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways and processes to serve as a resource for scientific and drug development professionals.

Core Mechanism of Action

This compound and its active desglycinyl metabolite exert their primary effects through the modulation of excitatory neurotransmission and neuronal excitability.

-

NMDA Receptor Antagonism : Both compounds act as uncompetitive antagonists at the NMDA receptor. They bind to a site within the ion channel, often referred to as the phencyclidine (PCP) or MK-801 binding site. This action is voltage-dependent and prevents the influx of Ca²⁺, a critical step in excitotoxic neuronal damage. The desglycinyl metabolite is markedly more potent in this action than the parent compound[1]. The low affinity of this compound itself is thought to contribute to its favorable safety profile compared to other high-affinity NMDA antagonists[1].

-

Sodium Channel Blockade : this compound and its metabolite also block voltage-dependent sodium channels[2][3]. This action contributes to the stabilization of neuronal membranes and reduces sustained repetitive firing, a key mechanism for their anticonvulsant properties[1].

NMDA Receptor Signaling Pathway and Inhibition

The following diagram illustrates the canonical NMDA receptor signaling cascade and the point of intervention for this compound and its metabolite.

Caption: NMDA receptor activation and blockade by this compound/metabolite.

Quantitative Data

The following tables summarize the key in vitro potencies and human pharmacokinetic parameters for this compound and its desglycinyl metabolite.

Table 1: In Vitro Receptor and Channel Activity

| Compound | Target | Assay | Potency (IC₅₀) |

| This compound | NMDA Receptor | [³H]MK-801 Binding | 68 µM |

| This compound | NMDA Receptor | NMDA-induced currents | 76 µM |

| This compound | Voltage-Gated Na⁺ Channel | Synaptosome Assay | 160.6 µM |

| Desglycinyl-remacemide | NMDA Receptor | [³H]MK-801 Binding | ~150-fold more potent than this compound |

| Desglycinyl-remacemide | NMDA Receptor | NMDA-induced depolarization | 43 µM |

Table 2: Single-Dose Human Pharmacokinetic Parameters (Healthy Volunteers)

| Analyte | t½ (h) | AUC (ng·h/mL) |

| This compound | 3.29 ± 0.68 | Not specified |

| Desglycinyl-remacemide | 14.72 ± 2.82 | 1532 ± 258 |

| Data derived from baseline measurements in a study involving co-administration with phenobarbitone. Cmax and Tmax were measured but mean values were not provided in the source text. |

Experimental Protocols

Protocol: [³H]MK-801 Radioligand Binding Assay

This competitive binding assay quantifies the affinity of a test compound for the ion channel binding site of the NMDA receptor complex using rat cortical membranes.

Methodology:

-

Membrane Preparation:

-

Harvest brains from Wistar rats (excluding cerebella) and place in ice-cold Tris-HCl buffer (pH 7.4).

-

Homogenize the tissue using a suitable homogenizer.

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Pellet the membranes from the supernatant by high-speed centrifugation.

-

Wash the membrane pellet multiple times by resuspension and centrifugation in fresh buffer to remove endogenous ligands.

-

-

Binding Assay:

-

Resuspend the final membrane pellet to a specific protein concentration (e.g., 0.2 mg/mL).

-

In assay tubes, combine the membrane preparation, a fixed concentration of [³H]MK-801 (e.g., 5 nM), and varying concentrations of the test compound (this compound or desglycinyl-remacemide).

-

To determine non-specific binding, prepare a set of tubes containing a high concentration of unlabeled MK-801 (e.g., 10 µM).

-

Initiate the binding reaction and incubate at a controlled temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (e.g., 180 minutes).

-

-

Separation and Quantification:

-

Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates bound from free radioligand.

-

Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Place the filters into scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Quantify the radioactivity (disintegrations per minute) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific [³H]MK-801 binding) using non-linear regression analysis.

-

Experimental Workflow Diagram

Caption: Workflow for the [³H]MK-801 competitive binding assay.

Pharmacokinetic and Pharmacodynamic Relationship

The clinical pharmacology of this compound is intrinsically linked to its biotransformation into its more potent desglycinyl metabolite. The parent drug acts as a prodrug, delivering the active moiety to the central nervous system. The longer half-life of the metabolite compared to the parent compound results in a sustained pharmacological effect.

Logical Relationship Diagram

Caption: Pharmacokinetic-pharmacodynamic relationship of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound: current status and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and Tolerability of a Single Dose of Semaglutide, a Human Glucagon-Like Peptide-1 Analog, in Subjects With and Without Renal Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vivo Pharmacokinetic Profile of Remacemide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remacemide is an investigational anticonvulsant and neuroprotective agent. It functions as a low-affinity, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. A key feature of this compound's pharmacology is its metabolism to an active desglycinyl metabolite, which also contributes significantly to its therapeutic effects. This technical guide provides a comprehensive overview of the in vivo pharmacokinetic profile of this compound and its active metabolite, focusing on quantitative data, experimental methodologies, and metabolic pathways.

Pharmacokinetic Properties

This compound exhibits linear and dose-proportional pharmacokinetics. Following oral administration, it undergoes first-pass metabolism, with an oral bioavailability of approximately 30% to 40%. Both this compound and its active desglycinyl metabolite, AR-R 12495 AR, have moderate protein binding[1].

Pharmacokinetic Parameters in Humans

The pharmacokinetic parameters of this compound and its active desglycinyl metabolite have been characterized in healthy volunteers and patients with epilepsy. The data presented below is a summary of findings from various clinical studies.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Adult Males [2][3]

| Parameter | Value (mean ± SD) | Conditions |

| Half-life (t½) | 3.29 ± 0.68 h | Single dose, without phenobarbitone |

| 2.69 ± 0.33 h | With phenobarbitone | |

| Apparent Clearance (CL/F) | 1.25 ± 0.32 L/h/kg | Single dose, without phenobarbitone |

| 2.09 ± 0.53 L/h/kg | With phenobarbitone | |

| AUC | 3203 ± 593 ng·h/mL | Single dose, without phenobarbitone |

Table 2: Pharmacokinetic Parameters of Desglycinyl Metabolite in Healthy Adult Males [2][3]

| Parameter | Value (mean ± SD) | Conditions |

| Half-life (t½) | 14.72 ± 2.82 h | Single dose, without phenobarbitone |

| 9.61 ± 5.51 h | With phenobarbitone | |

| AUC | 1532 ± 258 ng·h/mL | Single dose, without phenobarbitone |

| 533 ± 281 ng·h/mL | With phenobarbitone |

Table 3: Pharmacokinetic Parameters in Epileptic Patients

| Compound | Dose | Population | Key Findings |

| This compound & Metabolite | 300 mg single dose, then 150 or 300 mg BID for 14 days | Patients on sodium valproate monotherapy | PK parameters were similar to those in healthy volunteers. No significant interaction with valproate was observed. |

| This compound & Metabolite | Ascending weekly doses up to 1200 mg/day (QID) or 800 mg/day (BID) | Patients with refractory epilepsy | Demonstrated dose-proportional pharmacokinetics. |

Metabolism

This compound is metabolized in the liver primarily through oxidation and glucuronidation. The oxidative pathway is catalyzed by cytochrome P450 isoenzymes, specifically CYP3A4 and CYP2C19. A major metabolic route is the formation of the pharmacologically active desglycinyl metabolite.

Experimental Protocols

In Vivo Pharmacokinetic Study in Healthy Volunteers

A typical experimental design to assess the pharmacokinetics of this compound and potential drug interactions involves the following steps:

-

Subject Recruitment: Healthy adult male volunteers are recruited for the study.

-

Dosing: Subjects receive a single oral dose of this compound hydrochloride. In interaction studies, this is followed by a washout period and then co-administration with the interacting drug (e.g., phenobarbitone) for a specified duration, followed by another dose of this compound.

-

Blood Sampling: Venous blood samples are collected at predefined time points before and after drug administration.

-

Plasma Separation: Plasma is separated from whole blood by centrifugation.

-

Sample Analysis: Plasma concentrations of this compound and its desglycinyl metabolite are determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life, and clearance.

Analytical Methodology: HPLC-UV

A common method for the quantification of this compound and its desglycinyl metabolite in plasma is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Ultraviolet (UV) detection.

-

Sample Preparation: Plasma samples are typically prepared using solid-phase extraction to remove proteins and other interfering substances.

-

Chromatographic Separation: The separation is achieved on a C18 column with a mobile phase consisting of a buffer and an organic solvent (e.g., acetonitrile).

-

Detection: The eluting compounds are detected by a UV detector at a specific wavelength.

-

Quantification: The concentration of the analytes is determined by comparing the peak areas to those of a standard curve.

Drug Interactions

The metabolism of this compound via CYP3A4 and CYP2C19 makes it susceptible to interactions with drugs that induce or inhibit these enzymes.

-

Enzyme Inducers: Co-administration with enzyme inducers, such as phenobarbitone and carbamazepine, can increase the clearance and decrease the half-life of both this compound and its active metabolite.

-

Enzyme Inhibitors: this compound itself can act as a moderate inhibitor of CYP3A4, which may lead to increased concentrations of co-administered drugs that are substrates of this enzyme.

Conclusion

This compound has a well-characterized in vivo pharmacokinetic profile, with linear, dose-proportional kinetics. Its metabolism to an active desglycinyl metabolite is a key aspect of its pharmacology. The susceptibility of its metabolism to drug interactions, particularly with other antiepileptic drugs that are enzyme inducers, is an important consideration in its clinical development and potential therapeutic use. The methodologies outlined in this guide provide a framework for the continued investigation of this compound's pharmacokinetics in various clinical settings.

References

Remacemide Hydrochloride: A Technical Overview of its Neuroprotective Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remacemide hydrochloride is a notable investigational drug candidate with a dual mechanism of action that has positioned it as a subject of interest for the treatment of a variety of neurological disorders. This technical guide provides an in-depth analysis of the neuroprotective properties of this compound hydrochloride, summarizing key preclinical and clinical findings, detailing experimental methodologies, and illustrating its mechanism of action through signaling pathway diagrams. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.

This compound acts as a low-affinity, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor and also blocks voltage-gated sodium channels.[1][2][3] A significant aspect of its pharmacology is its metabolism to an active desglycinated metabolite, AR-R 12495 AR, which exhibits more potent activity at the NMDA receptor.[1][2] This dual action and the activity of its metabolite contribute to its anticonvulsant and neuroprotective effects observed in various models of epilepsy, Parkinson's disease, Huntington's disease, and cerebral ischemia.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the pharmacological activity and pharmacokinetics of this compound hydrochloride and its active metabolite.

Table 1: In Vitro Pharmacological Activity

| Compound | Target | Assay | IC50 Value | Reference |

| This compound Hydrochloride | NMDA Receptor | MK-801 Binding | 68 µM | |

| This compound Hydrochloride | NMDA Receptor | NMDA-induced currents | 76 µM | |

| This compound Hydrochloride | Voltage-gated Na+ Channels | Rat Cortical Synaptosomes | 160.6 µM | |

| Desglycinyl-remacemide (DGR) | NMDA Receptor | NMDA-induced neurotoxicity | 5-20 µM (neuroprotective concentration) | |

| This compound | Dorsal Root-Evoked Ventral Root Potential (slow phase duration) | Rat Spinal Cord In Vitro | 157 µM | |

| AR-R12495AA | Dorsal Root-Evoked Ventral Root Potential (slow phase duration) | Rat Spinal Cord In Vitro | 60 µM |

Table 2: Preclinical Anticonvulsant Efficacy (Maximal Electroshock Seizure - MES Model)

| Compound | Species | Route of Administration | ED50 Value (mg/kg) | Reference |

| This compound | Mouse | Oral | 58 | |

| FPL 14145 ((-) stereoisomer) | Mouse | Oral | 45 | |

| FPL 14144 ((+) stereoisomer) | Mouse | Oral | 79 |

Table 3: Human Pharmacokinetic Parameters

| Compound | Parameter | Value | Condition | Reference |

| This compound Hydrochloride | Half-life (t1/2) | 3 - 4 hours | Healthy Volunteers | |

| Desglycinyl Metabolite | Half-life (t1/2) | 12 - 18 hours | Healthy Volunteers | |

| This compound Hydrochloride | Bioavailability | ~60-70% (after 30-40% first-pass metabolism) | Healthy Volunteers | |

| This compound (with Phenobarbitone) | Clearance (CL/F) | 2.09 ± 0.53 L/kg/h | Healthy Males | |

| This compound (without Phenobarbitone) | Clearance (CL/F) | 1.25 ± 0.32 L/kg/h | Healthy Males | |

| This compound (with Phenobarbitone) | Half-life (t1/2) | 2.69 ± 0.33 h | Healthy Males | |

| This compound (without Phenobarbitone) | Half-life (t1/2) | 3.29 ± 0.68 h | Healthy Males | |

| Desglycinyl Metabolite (with Phenobarbitone) | Half-life (t1/2) | 9.61 ± 5.51 h | Healthy Males | |

| Desglycinyl Metabolite (without Phenobarbitone) | Half-life (t1/2) | 14.72 ± 2.82 h | Healthy Males |

Mechanism of Action and Signaling Pathways

This compound's neuroprotective effects are primarily attributed to its ability to modulate two key pathways involved in neuronal excitotoxicity: glutamatergic signaling via NMDA receptors and neuronal excitability through voltage-gated sodium channels.

Glutamate-NMDA Receptor Pathway

Excessive glutamate release, a hallmark of ischemic brain injury and other neurological disorders, leads to overactivation of NMDA receptors. This triggers a massive influx of calcium ions (Ca2+), initiating a cascade of detrimental intracellular events, including the activation of proteases, lipases, and nucleases, ultimately leading to neuronal cell death. This compound and its more potent desglycinyl metabolite act as uncompetitive antagonists at the NMDA receptor ion channel, blocking this excessive Ca2+ influx and thereby mitigating the downstream neurotoxic effects.

Sodium Channel Blockade

In addition to its effects on NMDA receptors, this compound also blocks voltage-gated sodium channels. This action reduces the rapid and sustained repetitive firing of neurons, a key process in seizure generation and propagation. By stabilizing the neuronal membrane and reducing excessive electrical activity, this compound contributes to its anticonvulsant properties and may also play a role in its neuroprotective effects by reducing metabolic demand in hyperexcitable states.

Experimental Protocols

Detailed methodologies from key preclinical and clinical studies are outlined below to provide a framework for understanding the evidence supporting the neuroprotective properties of this compound hydrochloride.

Preclinical Model: Status Epilepticus in Rats

-

Objective: To investigate the neuroprotective effects of this compound against seizure-induced neuronal damage.

-

Animal Model: Male Wistar rats.

-

Induction of Status Epilepticus: Stimulation of the perforant pathway (PP) (e.g., 2 mA, 20 Hz, 0.1 ms pulse duration for 60 minutes).

-

Treatment Groups:

-

Vehicle-treated controls (stimulated and unstimulated).

-

This compound hydrochloride pretreatment (e.g., 3 x 25 mg/kg/day, orally) initiated 2 days before PP stimulation.

-

This compound hydrochloride post-treatment (e.g., 3 x 25 mg/kg/day, orally) initiated 2 hours after the start of PP stimulation.

-

Positive control (e.g., Carbamazepine, 3 x 40 mg/kg/day, orally).

-

-

Outcome Measures:

-

Behavioral seizure severity.

-

Electroencephalogram (EEG) parameters.

-

Histological analysis of neuronal damage in hippocampal subregions (CA1, CA3) and extrahippocampal areas (piriform cortex, entorhinal cortex, amygdaloid complex).

-

Assessment of spatial memory using the Morris water-maze task.

-

Clinical Trial: Acute Ischemic Stroke

-

Objective: To assess the safety, tolerability, and pharmacokinetics of ascending doses of this compound hydrochloride in patients with acute ischemic stroke.

-

Study Design: Placebo-controlled, dose-escalating, parallel-group study.

-

Patient Population: Patients with recent onset (within 12 hours) of ischemic stroke, confirmed by CT or MRI scan within 48 hours of admission.

-

Treatment Groups:

-

Placebo.

-

This compound hydrochloride at ascending doses (e.g., 100 mg, 200 mg, 300 mg, 400 mg, 500 mg, or 600 mg) administered twice daily.

-

-

Administration: Initial treatment with intravenous infusions (2 or 6 infusions over 1-3 days) followed by oral administration for a total of 7 days.

-

Outcome Measures:

-

Safety and tolerability (adverse events, clinical laboratory tests, ECGs).

-

Pharmacokinetic analysis of plasma concentrations of this compound and its desglycinyl metabolite.

-

Neurological and functional outcome data (though the study was not powered for efficacy).

-

Clinical Trial: Huntington's Disease

-

Objective: To determine if chronic treatment with this compound hydrochloride slows the functional decline in early Huntington's disease (HD).

-

Study Design: Multicenter, parallel group, double-blind, 2 x 2 factorial, randomized clinical trial (also involving coenzyme Q10).

-

Patient Population: 347 research participants with early-stage Huntington's disease.

-

Treatment Groups:

-

Placebo.

-

This compound hydrochloride (e.g., 200 mg three times daily).

-

Coenzyme Q10 (300 mg twice daily).

-

Combination of this compound and coenzyme Q10.

-

-

Treatment Duration: 30 months.

-

Primary Outcome Measure: Change in Total Functional Capacity (TFC) score from baseline to 30 months.

-

Safety Measures: Frequency of clinical adverse events.

Clinical Trial: Parkinson's Disease

-

Objective: To assess the safety, tolerability, and efficacy of this compound hydrochloride in patients with motor fluctuations treated with levodopa.

-

Study Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study.

-

Patient Population: 279 patients with Parkinson's disease experiencing motor fluctuations while on levodopa therapy.

-

Treatment Groups:

-

Placebo.

-

Four different dosage levels of this compound hydrochloride.

-

-

Treatment Duration: 7 weeks.

-

Primary Objective: Assess short-term tolerability and safety.

-

Efficacy Measures:

-

Home diaries to monitor "on" and "off" time.

-

Unified Parkinson's Disease Rating Scale (UPDRS) scores.

-

Conclusion

This compound hydrochloride has demonstrated a consistent neuroprotective profile across a range of preclinical models, attributable to its dual mechanism of action targeting both NMDA receptor-mediated excitotoxicity and voltage-gated sodium channel-dependent hyperexcitability. Its active metabolite, desglycinyl-remacemide, plays a crucial role in its overall pharmacological effect. While clinical trials have explored its potential in various neurological conditions, including stroke, Huntington's disease, and Parkinson's disease, the results have been varied, and the compound is not currently approved for any indication.

This technical guide has provided a consolidated overview of the quantitative data, a detailed look at the experimental protocols employed in its evaluation, and a clear visualization of its mechanisms of action. This information should serve as a valuable resource for the scientific and drug development community to inform future research and development efforts in the field of neuroprotection. The well-documented safety profile and the clear mechanistic rationale suggest that this compound or its derivatives could still hold potential for further investigation, perhaps in more targeted patient populations or in combination with other therapeutic agents.

References

Remacemide: A Technical Guide to its Therapeutic Potential in Epilepsy and Parkinson's Disease

For Researchers, Scientists, and Drug Development Professionals

Abstract

Remacemide, a low-affinity, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist with sodium channel blocking properties, has been investigated for its therapeutic potential in neurological disorders characterized by excitotoxicity, primarily epilepsy and Parkinson's disease. This technical guide provides an in-depth overview of this compound's mechanism of action, preclinical and clinical efficacy, pharmacokinetics, and safety profile. Detailed experimental protocols for key preclinical and clinical evaluation methods are outlined, and quantitative data are presented in structured tables for comparative analysis. Signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of this compound for research and drug development professionals.

Introduction

Epilepsy and Parkinson's disease are debilitating neurological disorders with significant unmet medical needs. While the underlying pathologies differ, neuronal excitotoxicity mediated by the excitatory neurotransmitter glutamate is a common thread implicated in the pathophysiology of both conditions. This compound and its active desglycinyl metabolite, AR-R 12495 AR, represent a therapeutic strategy aimed at mitigating this excitotoxicity through a dual mechanism of action: antagonism of the NMDA receptor and blockade of voltage-gated sodium channels.[1] This guide synthesizes the available scientific and clinical data on this compound to serve as a comprehensive resource for the scientific community.

Mechanism of Action

This compound's primary mechanism of action involves the modulation of two key targets in the central nervous system:

-

NMDA Receptor Antagonism: this compound is a non-competitive antagonist of the NMDA receptor, binding to the ion channel pore.[1] This action is of low affinity, which is thought to contribute to its favorable side-effect profile compared to other high-affinity NMDA antagonists that can cause significant behavioral and neuropathological effects.[1] Its principal active metabolite, AR-R 12495 AR, exhibits a higher affinity for the NMDA receptor, contributing significantly to the overall therapeutic effect.[1] By blocking the NMDA receptor, this compound reduces the influx of Ca²⁺ into neurons, a key trigger in the excitotoxic cascade that leads to neuronal damage and death.

-

Sodium Channel Blockade: this compound and its active metabolite also interact with and block voltage-dependent neuronal sodium channels.[1] This mechanism is characteristic of many established antiepileptic drugs and contributes to the stabilization of neuronal membranes and the prevention of high-frequency, repetitive firing of action potentials that underlies seizure activity.

The dual mechanism of this compound suggests a broad potential for neuroprotection and symptom control in diseases where both excitotoxicity and neuronal hyperexcitability are implicated.

Signaling Pathway

Mechanism of action of this compound.

Efficacy in Epilepsy

This compound has been evaluated as an adjunctive therapy for patients with refractory epilepsy in several randomized, placebo-controlled clinical trials.

Clinical Trial Data: Epilepsy

The efficacy of this compound in epilepsy has shown a dose-dependent response, with higher doses demonstrating a statistically significant reduction in seizure frequency compared to placebo.

| Trial Identifier/Regimen | Dosage (mg/day) | N (this compound) | N (Placebo) | Responder Rate (≥50% reduction in seizure frequency) | Median Seizure Frequency Reduction from Baseline | Reference |

| B.I.D. Regimen | 300 | - | 60 | - | - | |

| 600 | - | - | - | |||

| 800 | 60 | 30% | - | |||

| Q.I.D. Regimen | 300 | - | - | - | - | |

| 600 | - | - | - | |||

| 1200 | - | 23% | - | |||

| Cross-over Trial | 600 (150 q.i.d.) | 28 | 28 | 30% | 33%* | |

| Placebo Responder Rate | - | - | 60 | 15% | - | |

| - | - | - | 7% | - | ||

| - | - | 28 | 9% | - |

Statistically significant compared to placebo (P < 0.05)

Preclinical Studies: Epilepsy

This compound has demonstrated anticonvulsant activity in various preclinical models of epilepsy, most notably the Maximal Electroshock (MES) test, which is predictive of efficacy against generalized tonic-clonic seizures.

The MES test is a standard preclinical model for screening potential antiepileptic drugs.

-

Animal Model: Male Sprague-Dawley rats or CF-1 mice are commonly used. Animals are acclimatized to the laboratory environment before the experiment.

-

Drug Administration: this compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.). The time of testing is determined by the time to peak effect of the drug.

-

Apparatus: An electroconvulsive shock generator with corneal or ear-clip electrodes is used.

-

Procedure:

-

A topical anesthetic is applied to the corneas to minimize discomfort.

-

Electrodes are placed on the corneas or ear pinnae.

-

A suprathreshold electrical stimulus (e.g., 50-60 Hz, 150 mA for 0.2 seconds in rats) is delivered.

-

The animal is observed for the presence or absence of a tonic hindlimb extension seizure, which typically lasts for several seconds.

-

-

Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. The dose of the drug that protects 50% of the animals from the tonic hindlimb extension is calculated as the median effective dose (ED50).

Workflow for the Maximal Electroshock (MES) test.

Efficacy in Parkinson's Disease

The rationale for using this compound in Parkinson's disease stems from the overactivity of glutamatergic pathways in the basal ganglia following dopamine depletion. This compound has been investigated as both a monotherapy and an adjunctive therapy to levodopa.

Clinical Trial Data: Parkinson's Disease

Clinical trials have primarily focused on the safety and tolerability of this compound, with efficacy as a secondary outcome. While monotherapy did not show significant improvement, adjunctive therapy showed some positive trends.

| Trial Focus | Dosage (mg/day) | N (this compound) | N (Placebo) | Primary Outcome Measure | Key Findings | Reference |

| Adjunctive to Levodopa (Motor Fluctuations) | 150-300 | ~140 | ~70 | Safety and Tolerability | Trends toward improvement in "on" time and motor UPDRS scores (not statistically significant). | |

| Adjunctive to Levodopa (Ascending Dose) | Up to 800 (median max tolerated: 450) | 23 | 10 | Maximum Tolerated Dose | Mean UPDRS motor score decreased from 33 to 26 in the this compound group (vs. 28 to 27 in placebo). | |

| Monotherapy (Early PD) | 150, 300, 600 | 150 | 50 | Safety and Tolerability | No evidence of improvement in PD signs or symptoms. |

UPDRS Motor Score (Part III) Changes: In an ascending-dose study, at the maximum tolerated dose for each patient, the mean UPDRS motor score decreased by 7 points (from 33 to 26) in the this compound group, compared to a 1-point decrease (from 28 to 27) in the placebo group.

Preclinical Studies: Parkinson's Disease

This compound has shown antiparkinsonian effects in rodent and primate models of Parkinson's disease.

The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) primate model is a gold standard for preclinical evaluation of Parkinson's disease therapies.

-

Animal Model: Rhesus monkeys or other non-human primates are used.

-

Induction of Parkinsonism: MPTP is administered intravenously or intramuscularly to selectively destroy dopaminergic neurons in the substantia nigra, leading to parkinsonian symptoms.

-

Behavioral Assessment: Animals are evaluated using a clinical rating scale for parkinsonian signs, including bradykinesia, rigidity, tremor, and postural instability.

-

Drug Administration: this compound is typically administered orally. In studies with levodopa, this compound is given as an adjunct.

-

Endpoint: The primary endpoint is the improvement in the clinical rating score for parkinsonian symptoms. Locomotor activity may also be measured.

In a study with MPTP-treated rhesus monkeys, oral administration of this compound (5 mg/kg) in combination with levodopa-carbidopa resulted in a substantial improvement in clinical scores compared to levodopa-carbidopa alone.

Pharmacokinetics and Safety Profile

Pharmacokinetics

This compound exhibits linear pharmacokinetics and is moderately bound to plasma proteins. It is metabolized in the liver, primarily through oxidation by cytochrome P450 isoenzymes and glucuronidation.

| Parameter | This compound | AR-R 12495 AR (Active Metabolite) | Reference |

| Half-life (t½) | ~3-4 hours | ~12-18 hours | |

| Cmax | Not explicitly detailed in provided search results. | Not explicitly detailed in provided search results. | |

| Tmax | Not explicitly detailed in provided search results. | Not explicitly detailed in provided search results. | |

| AUC | Reduced in the presence of enzyme inducers like phenobarbital. | Reduced in the presence of enzyme inducers like phenobarbital. |

Drug Interactions: this compound can inhibit the metabolism of drugs metabolized by CYP3A4, such as carbamazepine, leading to increased plasma concentrations of these drugs. Conversely, enzyme-inducing antiepileptic drugs like phenobarbital can increase the clearance of this compound and its active metabolite.

Safety and Tolerability

This compound has been generally well-tolerated in clinical trials. The most frequently reported adverse events are related to the central nervous and gastrointestinal systems.

| Adverse Event | Frequency in this compound Groups | Frequency in Placebo Groups | Key Trials |

| Dizziness | Commonly reported, dose-related | Less frequent | |

| Nausea | Commonly reported, dose-related | Less frequent | |

| Somnolence | Reported | Less frequent | |

| Abnormal Gait | Reported | Less frequent | |